molecular formula C15H8ClN3O2 B12633397 Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cat. No.: B12633397
M. Wt: 297.69 g/mol
InChI Key: UWFPXDDGJZSEPP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name follows a hierarchical approach:

  • Parent structure identification : The core is 1H-pyrrolo[2,3-b]pyridine, a bicyclic system formed by fusing a pyrrole ring (positions 1–5) with a pyridine ring (positions 2–6, 3–7).
  • Substituent numbering :
    • Chloro (-Cl) at position 6 (pyridine ring)
    • Cyano (-CN) at position 3 (pyrrole ring)
    • Benzoic acid (-C₆H₄COOH) at position 1 (nitrogen-linked)
  • Assembly :
    • Prefixes: "6-chloro-3-cyano" for substituents on the pyrrolopyridine core
    • Suffix: "1-yl" indicates substitution at position 1
    • Benzoic acid modifier: "4-(...-1-yl)benzoic acid" specifies the attachment point on the benzene ring

Systematic IUPAC Name :
4-[6-Chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl]benzoic acid

Component Position Role
Pyrrolo[2,3-b]pyridine Core Bicyclic scaffold
Chloro 6 Pyridine substituent
Cyano 3 Pyrrole substituent
Benzoic acid 4 Benzene ring substituent

Alternative Naming Conventions in Heterocyclic Chemistry

  • Azaindole-based : Described as 4-(6-chloro-3-cyano-7-azaindol-1-yl)benzoic acid, using "7-azaindole" for pyrrolo[2,3-b]pyridine.
  • Fusion descriptor : "1H-pyrrolo[2,3-b]pyridine" emphasizes the ring fusion pattern (pyrrole C2–C3 bonded to pyridine C3–C4).
  • Trivial names : Early literature may use "6-chloro-3-cyano-pyrrolopyridine benzoate," though this lacks IUPAC compliance.

Properties

Molecular Formula

C15H8ClN3O2

Molecular Weight

297.69 g/mol

IUPAC Name

4-(6-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C15H8ClN3O2/c16-13-6-5-12-10(7-17)8-19(14(12)18-13)11-3-1-9(2-4-11)15(20)21/h1-6,8H,(H,20,21)

InChI Key

UWFPXDDGJZSEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .

Scientific Research Applications

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, which is crucial in various cellular processes, including cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Benzoic Acid, 4-(5-Chloro-1H-Pyrrolo[2,3-b]Pyridin-1-Yl)-, Ethyl Ester (CAS: 934290-88-7)
  • Key Difference : Replacement of the carboxylic acid (-COOH) with an ethyl ester (-COOEt).
  • Impact :
    • Increased lipophilicity due to the ester group, enhancing membrane permeability .
    • Reduced acidity (pKa ~4.5 for benzoic acid vs. ~7–8 for esters), altering solubility and metabolic stability .
(b) 6-Benzyl-3-[(6-Chloropyridine)carboxamido]Pyrazolo[3,4-b]Pyridine-2-Thione
  • Key Differences :
    • Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrrolo[2,3-b]pyridine.
    • Substituents : Thione (-C=S) and benzyl groups.
  • Pyrazolo cores are associated with kinase inhibition, whereas pyrrolopyridines are more common in adenosine receptor modulation .

Substituent Position Isomerism

The position of substituents significantly alters physicochemical and biological properties. For example:

  • Chlorine at Position 5 vs. 6: The compound in focus (5-chloro) may exhibit different electronic effects compared to hypothetical 6-chloro isomers. No direct evidence for 6-chloro analogs is available in the provided data, highlighting a research gap .

Heterocyclic Core Modifications

(a) Pyrido[4,3-d]Pyrimidines (e.g., CAS 778574-06-4)
  • Core Structure : Pyrido[4,3-d]pyrimidine with a benzyl group.
  • Key Differences :
    • Larger, fused-ring system with nitrogen atoms at positions 1, 3, and 6.
    • Dichloro substitution enhances halogen bonding but reduces solubility .
  • Biological Relevance : Pyridopyrimidines are often explored as kinase inhibitors (e.g., EGFR, VEGFR), whereas pyrrolopyridines are studied for antiviral activity .
(b) Pyrrolo[3,4-d]Pyrimidines (e.g., CAS 1256353-14-6)
  • Core Structure : Pyrrolo[3,4-d]pyrimidine with an amine group.
  • Impact: The amine group at position 2 increases basicity, favoring interactions with acidic residues in enzyme active sites . Reduced steric hindrance compared to the cyano-substituted pyrrolopyridine in the parent compound .

Data Table: Structural and Functional Comparisons

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Notable Properties
934290-91-2 Pyrrolo[2,3-b]pyridine 5-Cl, 3-CN, 4-COOH C₁₅H₈ClN₃O₂ High electrophilic resistance
934290-88-7 Pyrrolo[2,3-b]pyridine 5-Cl, 4-COOEt C₁₇H₁₄ClN₃O₂ Enhanced lipophilicity
778574-06-4 Pyrido[4,3-d]pyrimidine 6-Benzyl, 2,4-Cl C₁₆H₁₄Cl₂N₄ Kinase inhibition potential
1256353-14-6 Pyrrolo[3,4-d]pyrimidine 2-NH₂, 6-Benzyl C₁₄H₁₄N₆ Increased basicity

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Among these compounds, Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- (CAS Number 934610-55-6) has shown potential in various biological assays. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is C15H11ClN2O2C_{15}H_{11}ClN_2O_2 with a molecular weight of approximately 297.696 g/mol. The compound features a benzoic acid moiety substituted with a pyrrolopyridine derivative, which is critical for its biological activity.

Anticancer Activity

The compound's anticancer potential can be inferred from studies on structurally related compounds. For example, certain benzenesulfonamide derivatives exhibited significant inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors . These derivatives induced apoptosis in cancer cell lines such as MDA-MB-231 by increasing annexin V-FITC positive cells significantly . Although direct studies on Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- are not available, its structural characteristics may confer similar anticancer properties.

Mechanistic Insights

The biological activity of benzoic acid derivatives often involves interactions with specific enzymes or receptors. For instance:

  • Carbonic Anhydrase Inhibition : Compounds that inhibit CA IX can disrupt tumor growth and metastasis .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests that similar mechanisms could be at play for Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- through modulation of apoptotic pathways.

Case Studies

While specific case studies directly involving Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- are scarce, the following relevant findings can be summarized:

Study Compound Activity MIC/IC50 Notes
Pyrrole DerivativesAntibacterial3.12 - 12.5 μg/mLEffective against S. aureus
Benzenesulfonamide DerivativesAnticancerIC50: 10.93 - 25.06 nM (CA IX)Induced apoptosis in MDA-MB-231 cells

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